![molecular formula C20H22N4O4 B2819808 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide CAS No. 1261008-92-7](/img/structure/B2819808.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components that are common in organic chemistry . The 1,3-benzodioxol-5-yl group is a common motif in many natural products and pharmaceuticals. The 1,2,4-oxadiazol-5-yl group is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. The pyrrol-1-yl group is a five-membered ring with one nitrogen atom. The N-(3-methylbutyl)acetamide part suggests the presence of an acetamide group attached to a 3-methylbutyl group.
Synthesis Analysis
Without specific literature or patents detailing the synthesis of this compound, it’s challenging to provide a detailed synthesis analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . Without detailed information or literature sources, it’s difficult to provide an analysis of the chemical reactions this compound might undergo.
Aplicaciones Científicas De Investigación
In Silico Drug-likeness and Microbial Investigation
A comprehensive study focused on the synthesis of a library of compounds, including variations related to 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide, to assess their drug-likeness and antimicrobial properties. The compounds underwent in silico ADME prediction, in vitro antibacterial activity against various bacterial strains, antifungal activity, and antimycobacterial activity assessments. Results indicated significant antimycobacterial, antifungal, and antibacterial properties, with compounds showing better efficacy in some cases than standard drugs like ciprofloxacin and pyrazinamide. This highlights their potential as antimicrobial agents and their good drug-likeness properties (Pandya et al., 2019).
NMR Study of Oxadiazole Derivatives
Another study investigated a novel oxadiazole derivative through NMR techniques, providing detailed structural insights. This research underscores the importance of NMR spectroscopy in the characterization and development of new compounds, including those related to 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide, for various applications (Li Ying-jun, 2012).
Antitumor and Antimicrobial Activities
A novel approach towards the synthesis of derivatives was aimed at evaluating antitumor activity. One specific study demonstrated significant potential in treating tumors, comparing favorably with established chemotherapy drugs. This suggests the compound's derivatives could contribute to new cancer therapies (Alqasoumi et al., 2009). Furthermore, antimicrobial assessments revealed innovative heterocycles incorporating a thiadiazole moiety displayed significant insecticidal activity against pests like the cotton leafworm, indicating potential agricultural applications (Fadda et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13(2)7-8-21-18(25)11-24-9-3-4-15(24)20-22-19(23-28-20)14-5-6-16-17(10-14)27-12-26-16/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIFPDBSGUYHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

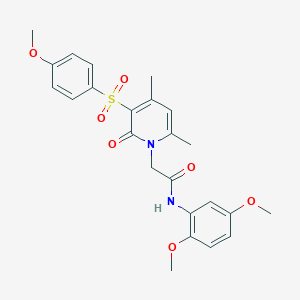
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)
![5-Hydrazinyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819730.png)
![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2819732.png)
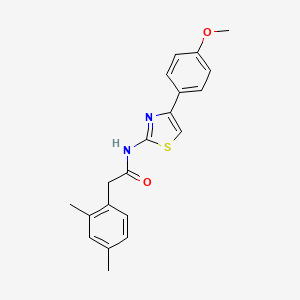
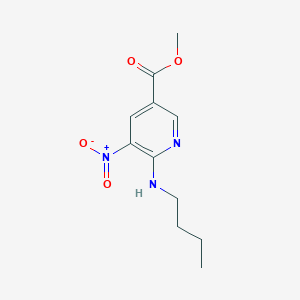
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2819736.png)
![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)
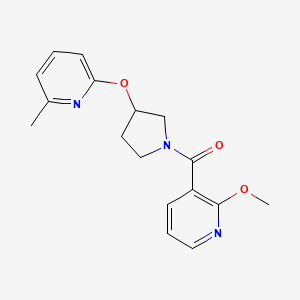
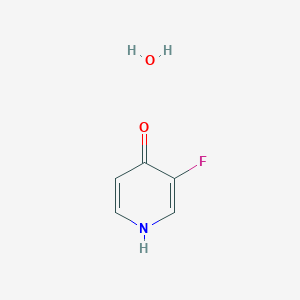
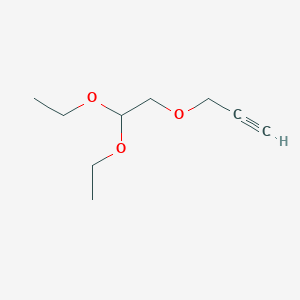
![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B2819743.png)